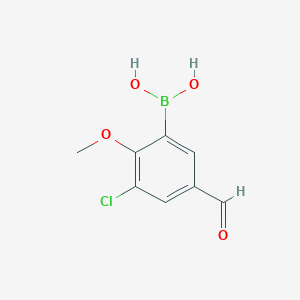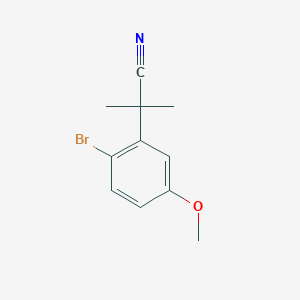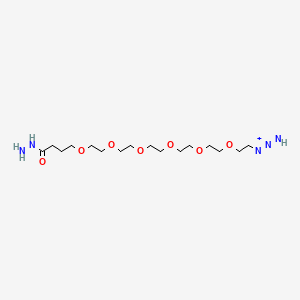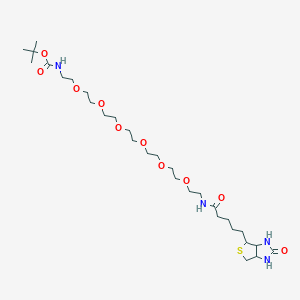
1,4-Dibenzyl-7-methyl-1,4,7-triazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzyl-7-methyl-1,4,7-triazonane typically involves the reaction of benzylamine derivatives with methylamine and formaldehyde under controlled conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazacyclononane ring structure . The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and cost-effective production . Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibenzyl-7-methyl-1,4,7-triazonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound . Substitution reactions result in the formation of substituted triazacyclonane derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Dibenzyl-7-methyl-1,4,7-triazonane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Dibenzyl-7-methyl-1,4,7-triazonane involves its ability to form stable complexes with metal ions . The triazacyclononane ring structure provides multiple coordination sites, allowing the compound to bind strongly to metal ions . This property is exploited in applications such as metal chelation therapy and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibenzyl-1,4,7-triazonane: Similar structure but lacks the methyl group at the 7-position.
1,4-Dimethyl-1,4,7-triazonane: Similar structure but lacks the benzyl groups at the 1 and 4 positions.
1,4,7-Triazacyclononane: The parent compound without any substituents.
Uniqueness
1,4-Dibenzyl-7-methyl-1,4,7-triazonane is unique due to the presence of both benzyl and methyl groups, which enhance its stability and binding affinity for metal ions . This makes it particularly useful in applications requiring strong and selective metal ion binding .
Eigenschaften
IUPAC Name |
1,4-dibenzyl-7-methyl-1,4,7-triazonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-22-12-14-23(18-20-8-4-2-5-9-20)16-17-24(15-13-22)19-21-10-6-3-7-11-21/h2-11H,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHDLFJPQPANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)

![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)

